Validated Synthetic Yield: A 64% Benchmark for Scalable Tepotinib Intermediate Production
In the published synthetic route for Tepotinib, (3-(5-Bromopyrimidin-2-yl)phenyl)methanol (intermediate B_17) was synthesized via a Suzuki-Miyaura cross-coupling between 5-bromo-2-iodopyrimidine and (3-(hydroxymethyl)phenyl)boronic acid, achieving a reproducible yield of 64% (1.69 g from 10 mmol starting material) [1]. This yield provides a quantifiable benchmark for process optimization and cost-of-goods (COGS) calculations during scale-up, which is a critical procurement consideration not available for less-defined generic building blocks [2].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 64% yield (1.69 g from 10 mmol scale) |
| Comparator Or Baseline | Generic 5-bromopyrimidine Suzuki coupling yields: 43-77% (variable, process-dependent) [3] |
| Quantified Difference | 21% absolute yield advantage over lower-end generic couplings (64% vs. 43%) |
| Conditions | Suzuki-Miyaura cross-coupling with (3-(hydroxymethyl)phenyl)boronic acid, Pd catalyst, base, solvent |
Why This Matters
A validated 64% yield de-risks scale-up, providing a reliable basis for material planning and procurement volume decisions that cannot be guaranteed with unoptimized generic starting materials.
- [1] Hu, J., Chen, L., et al. (2023). Design, Synthesis and Antitumor Activity of Novel Selenium-Containing Tepotinib Derivatives as Dual Inhibitors of c-Met and TrxR. Molecules, 28(3), 1304. (Supporting Information, Synthesis of Intermediate B_17). View Source
- [2] MERCK PATENT GESELLSCHAFT MIT BESCHRANKTER HAFTUNG. US2010/311733 A1, 2010. Location in patent: Page/Page column 20. View Source
- [3] ScienceDirect. Tepotinib Synthesis. Synthetic Route Overview. View Source
